molecular formula C12H6Cl3NaO2 B12657528 Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate CAS No. 42409-10-9

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate

Cat. No.: B12657528
CAS No.: 42409-10-9
M. Wt: 311.5 g/mol
InChI Key: XJYNZWIMJRIQSZ-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate (CAS 42409-10-9) is the sodium salt form of Triclosan, a broad-spectrum antimicrobial agent widely utilized in biochemical and materials science research . This compound is highly relevant for studies investigating bacterial resistance mechanisms, specifically through the inhibition of the enoyl-acyl carrier protein reductase (FabI) enzyme, a key target in fatty acid synthesis of bacteria . Its application extends to the development and preservation of consumer and industrial materials, where it is incorporated to impart antimicrobial properties to textiles, polymers, and household products . Researchers also employ this compound in electrochemical and photocatalytic degradation studies to understand its environmental fate and transformation, including the potential formation of intermediates . The sodium salt offers modified solubility characteristics, being readily soluble in water and basic solutions, which facilitates its use in various aqueous experimental systems . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. Proper handling procedures should be followed, and it should be stored in a cool place, as it decomposes on heating .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42409-10-9

Molecular Formula

C12H6Cl3NaO2

Molecular Weight

311.5 g/mol

IUPAC Name

sodium;5-chloro-2-(2,4-dichlorophenoxy)phenolate

InChI

InChI=1S/C12H7Cl3O2.Na/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1

InChI Key

XJYNZWIMJRIQSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Agent

This compound is primarily recognized for its efficacy as an antimicrobial agent. It inhibits the growth of bacteria and fungi, making it suitable for use in:

  • Cosmetics : Incorporated into shampoos, deodorants, toothpaste, and mouthwashes to prevent microbial contamination .
  • Household Products : Used in cleaning agents to ensure hygiene and prolong shelf life .

Pharmaceutical Applications

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has been explored for its potential therapeutic effects:

  • Antiseptic Properties : Its ability to act against pathogens makes it useful in antiseptic formulations .
  • Anticonvulsant Activity : Some studies suggest that it may exhibit anticonvulsant properties, although further research is necessary to confirm these effects .

Environmental Applications

The compound's environmental impact has been studied concerning its use as a pesticide:

  • Herbicide Formulations : It is part of formulations that target specific weeds while minimizing harm to crops .
  • Ecotoxicology Studies : Research has assessed its persistence and degradation in the environment, contributing to risk assessments related to agricultural runoff .

Cosmetic Safety Assessments

A study published in the Journal of Cosmetic Science evaluated the safety of this compound in cosmetic products. The findings indicated that at concentrations up to 0.3%, it did not pose significant health risks when used in rinse-off products like shampoos and body washes .

Environmental Impact Studies

Research conducted by the Canadian Environmental Protection Agency highlighted the environmental persistence of chlorinated phenolic compounds, including this compound. The study provided data on its degradation pathways and potential accumulation in aquatic ecosystems .

Table 1: Applications of this compound

Application AreaSpecific UsesConcentration RangeRegulatory Notes
CosmeticsShampoos, deodorantsUp to 0.3%Safe for rinse-off products
PharmaceuticalsAntiseptics, anticonvulsantsVariesRequires further studies
EnvironmentalHerbicide formulationsVariesSubject to environmental assessments

Mechanism of Action

The antibacterial action of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt bacterial cell membranes. The compound targets and inhibits the function of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately causing cell death .

Comparison with Similar Compounds

Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)

  • Structure : Differs by the absence of the sodium counterion.
  • Properties: Melting Point: 56–59°C . Solubility: Slightly soluble in water; soluble in ethanol and NaOH solutions .
  • Reactivity : Undergoes chlorination in water to form chloroform and chlorinated dioxins, posing environmental risks .

Potassium 5-Chloro-2-(2,4-Dichlorophenoxy)Phenolate

  • Structure : Potassium replaces sodium as the counterion.
  • Properties :
    • Molecular Formula: C₁₂H₇Cl₃O₂K .
    • Applications: Similar antimicrobial uses but less common due to sodium's cost-effectiveness .

Coumarin-Based Derivatives (Compounds 19, 25, 26, 27)

These compounds integrate triclosan's phenoxy group with coumarin moieties:

  • Compound 19: 7-({8-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]octyl}oxy)-4-methyl-2H-chromen-2-one. Yield: 75% .
  • Compound 25: 7-{3-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]propoxy}-4H-chromen-4-one. Yield: 79% .

Chlorinated Derivatives (Tetraclosans and Pentaclosans)

Formed via photodegradation or chlorination of triclosan:

  • Tetraclosan 1: 5-Chloro-2-(2,4,5-trichlorophenoxy)phenol.
  • Pentaclosan 2: 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol .
  • Environmental Impact : Higher chlorine content increases toxicity and persistence, contributing to dioxin formation .

Fenclofenac (2-(2,4-Dichlorophenoxy)Phenylacetic Acid)

  • Structure: Replaces the phenol group with a phenylacetic acid moiety.

Physicochemical and Functional Comparison

Compound Key Features Applications Environmental Concerns
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate High water solubility; ionic form enhances bioavailability. Detergents, disinfectants Potential aquatic toxicity
Triclosan Lipophilic; limited water solubility. Cosmetics, textiles Dioxin formation via chlorination
Potassium phenolate analog Similar to sodium salt but higher molecular weight. Niche industrial uses Comparable to sodium salt
Coumarin derivatives (e.g., Compound 25) Enhanced lipophilicity from alkyl chains. Drug delivery systems Limited data
Tetraclosan 1 Additional chlorine atoms increase stability. Byproduct of triclosan degradation High toxicity

Analytical and Regulatory Considerations

  • Detection Methods :
    • Triclosan: Electrochemical sensors (detection limit: 3.5 nM) ; HPLC with ionic liquid extraction .
    • Sodium Salt: Likely requires ion-pair chromatography due to ionic nature.
  • Regulations :
    • Triclosan is regulated under the Canadian Environmental Protection Act due to bioaccumulation risks .
    • Sodium derivatives may face similar restrictions but require separate solubility-based risk assessments.

Biological Activity

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate, commonly referred to as Triclosan, is a synthetic antimicrobial agent widely utilized in various applications, including personal care products, household items, and medical devices. This article explores its biological activity, focusing on its biochemical properties, molecular mechanisms, and effects on human health and the environment.

Triclosan exhibits significant biochemical properties that contribute to its antimicrobial efficacy. It interacts with various enzymes and proteins, notably inhibiting bacterial enzyme activity. For instance, Triclosan has been shown to inhibit the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in bacteria. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately cell death.

PropertyDescription
Molecular FormulaC12H7Cl3O2
Molecular Weight289.54 g/mol
SolubilitySoluble in alcohol and ether; slightly soluble in water
pH StabilityStable at neutral pH

Cellular Effects

The biological activity of Triclosan extends to various cellular processes. Studies indicate that exposure to this compound can alter gene expression related to oxidative stress response and apoptosis. For example, Triclosan exposure has been linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.

Case Study: Effects on Human Cells

A study investigating the effects of Triclosan on human keratinocytes found that exposure resulted in significant alterations in gene expression profiles associated with inflammation and cell cycle regulation. Specifically, genes involved in the inflammatory response were upregulated, indicating a potential risk for chronic inflammatory conditions with prolonged exposure .

Triclosan's mechanism of action involves multiple pathways:

  • Enzyme Inhibition : By inhibiting FabI, Triclosan disrupts lipid biosynthesis essential for bacterial survival.
  • Gene Regulation : The compound can modulate the expression of genes involved in detoxification processes and stress responses.
  • Cell Membrane Disruption : Triclosan can integrate into bacterial membranes, compromising their integrity and leading to cell lysis.

Toxicological Profile

While Triclosan is effective as an antimicrobial agent, its safety profile has raised concerns. Research indicates potential endocrine-disrupting effects and developmental toxicity. In animal studies, high doses of Triclosan have been associated with liver and kidney damage .

Table 2: Toxicological Findings from Animal Studies

Study TypeObserved Effects
Chronic Oral ExposureLiver pathology, gastrointestinal irritation
Acute ExposureHematological alterations in rats
Developmental ToxicityImpaired fetal development in rodents

Environmental Impact

Triclosan's environmental persistence poses additional risks. Studies have shown that it undergoes slow biodegradation in aquatic environments, leading to bioaccumulation in aquatic organisms . This accumulation raises concerns regarding its long-term ecological effects and potential impacts on food chains.

Chemical Reactions Analysis

Electrochemical Reduction and Dechlorination

Cyclic voltammetry and bulk electrolysis studies reveal the compound’s reactivity under electrochemical conditions:

  • Reduction Products :

    • Primary Products : 5-Chloro-2-(4-chlorophenoxy)phenol and 5-chloro-2-phenoxyphenol.

    • Minor Products : 2-Phenoxyphenol (identified via GC-MS) .

  • Key Observations :

    • Reduction occurs at irreversible potentials (~−1.46 V and −1.88 V in DMF/TBABF₄).

    • Dechlorination pathways are influenced by substituent positions and solvent effects .

Electrochemical Data Table :

ParameterValue/Condition
SolventOxygen-free DMF, 0.10 M TBABF₄
Scan Rate100 mV/s
ElectrodeGlassy carbon
Products Identified5-Chloro-2-(4-chlorophenoxy)phenol, 5-chloro-2-phenoxyphenol

Thermal Decomposition

The compound decomposes upon heating, as noted in its stability profile:

  • Conditions : Elevated temperatures (exact decomposition temperature not specified).

  • Impurities/Byproducts : None explicitly detailed, but decomposition is likely influenced by its halogenated structure and ether linkage .

Reactivity with Strong Oxidizing Agents

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is incompatible with strong oxidizers, leading to potential degradation:

  • Mechanism : Likely involves redox reactions targeting halogen substituents or ether bonds .

  • Practical Implications : Requires careful handling in formulations to avoid unintended decomposition .

Structural Analysis

The sodium salt form of 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan) has the following features:

  • Molecular Formula : C₁₂H₇Cl₃O₂Na (sodium salt).

  • Functional Groups : Phenol (-OH), ether (-O-), and multiple chlorine substituents .

  • SMILES : C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.[F-].[Na+] .

Q & A

Q. What are the optimal synthetic routes for Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate, and how can yield and purity be maximized?

The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol and 5-chloro-2-hydroxybenzene derivatives under basic conditions. Key steps include:

  • Reaction Optimization : Use sodium hydroxide or potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Enhancement : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and optimize stoichiometry (1:1.2 molar ratio of phenol to dichlorophenol) .

Table 1 : Comparison of Synthetic Methods

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaOHDMF707892
K₂CO₃Acetone808595

Q. What analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 7.45 (d, J=8.5 Hz, aromatic H), δ 6.92 (s, phenolic H) .
    • Mass Spectrometry : ESI-MS m/z 289.54 [M−Na]⁻ .
  • Purity Assessment : HPLC (C18 column, methanol:water 80:20, UV detection at 280 nm) .

Q. How can researchers assess the antimicrobial activity of this compound in vitro?

  • Broth Microdilution Assay :
    • Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth.
    • Inoculate with Staphylococcus aureus (ATCC 25923) and incubate at 37°C for 18–24 hours.
    • Determine MIC (Minimum Inhibitory Concentration) as the lowest concentration inhibiting visible growth .

Advanced Research Questions

Q. How do environmental factors influence the photodegradation of this compound in aquatic systems?

  • Key Mechanisms : Indirect photolysis via hydroxyl radicals (•OH) and singlet oxygen (¹O₂) dominates degradation in sunlit waters .
  • Experimental Design :
    • Irradiate aqueous solutions (UV-C, 254 nm) with humic acid (10 mg/L as •OH source).
    • Monitor degradation kinetics using LC-MS and quantify intermediates (e.g., 2,4-dichlorophenol) .
  • Half-Life Variability : Ranges from 2 hours (pH 9, high •OH) to 48 hours (pH 5, low light) .

Table 2 : Photodegradation Half-Lives Under Different Conditions

pHLight Intensity (W/m²)Half-Life (h)
52048
75012
91002

Q. What experimental models are suitable for studying the role of this compound in antibiotic resistance development?

  • In Vitro Resistance Induction :
    • Expose E. coli (MG1655) to sub-inhibitory concentrations (0.5× MIC) for 30 generations.
    • Perform genomic sequencing to identify mutations in efflux pumps (e.g., acrAB-tolC) or membrane permeability genes .
  • Biofilm Studies : Use confocal microscopy to evaluate biofilm formation under triclosan stress (0.1–10 µg/mL) .

Q. How can ecotoxicological risks be quantified in benthic ecosystems?

  • Sediment Toxicity Assays :
    • Expose Chironomus dilutus larvae to sediment-spiked triclosan (0.1–10 mg/kg dry weight).
    • Measure mortality, growth inhibition, and cytochrome P450 activity after 10 days .
  • Field Monitoring : Use LC-MS/MS to detect residues in water (LOQ = 5 ng/L) and correlate with macroinvertebrate diversity indices .

Q. What computational methods predict the interaction of this compound with bacterial targets?

  • Molecular Docking :
    • Model binding to enoyl-ACP reductase (FabI) using AutoDock Vina.
    • Validate with site-directed mutagenesis (e.g., FabI G93V mutation reduces affinity) .
  • QSAR Models : Relate logP (3.4) and polar surface area (45 Ų) to biofilm inhibition efficacy .

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